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Compound of Interest

Compound Name: 2'5"-Dihydroxypropiophenone

Cat. No.: B1596174

An In-Depth Technical Guide to 2',5'-Dihydroxypropiophenone (CAS 938-46-5): Properties,
Synthesis, and Applications

Introduction

2',5'-Dihydroxypropiophenone, registered under CAS number 938-46-5, is a substituted
aromatic ketone belonging to the hydroxyketone class of organic compounds. Its structure,
featuring a propiophenone core with two hydroxyl groups on the phenyl ring, makes it a
valuable and versatile intermediate in organic synthesis.[1] This guide provides a
comprehensive technical overview of 2',5'-dihydroxypropiophenone, designed for
researchers, chemists, and professionals in drug development. We will delve into its
physicochemical properties, detail its synthesis with a focus on the Fries rearrangement, outline
methods for its analytical characterization, explore its current and potential applications, and
summarize essential safety protocols.

Section 1: Chemical Identity and Physicochemical
Properties

Correctly identifying a chemical compound is the foundation of all scientific research. The
nomenclature, identifiers, and physical properties of 2',5'-dihydroxypropiophenone are
summarized below.

Chemical Structure and Identifiers
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The structure of 2',5'-dihydroxypropiophenone consists of a benzene ring substituted with

hydroxyl groups at positions 2 and 5, and a propan-1-one group at position 1.

Figure 1: Chemical Structure of 2',5'-Dihydroxypropiophenone.

Table 1: Nomenclature and Chemical Identifiers

Identifier Value Source(s)

CAS Number 938-46-5 [2][3]
1-(2,5-

IUPAC Name [2]

dihydroxyphenyl)propan-1-one

Molecular Formula CoH1003 [2][4]

Molecular Weight 166.17 g/mol [2][4]
Propiophenone, 2',5'-

Synonyms dihydroxy-; 1-Propanone, 1- [2][3]
(2,5-dihydroxyphenyl)-
InChI=1S/C9H1003/c1-2-

InChl 8(11)7-5-6(10)3-4-9(7)12/h3- [3]1[5]
5,10,12H,2H2,1H3
CFQYIIXIHXUPQT-

InChlKey [31[5]

UHFFFAOYSA-N

Canonical SMILES

CCC(=0)C1=C(C=C(C=C1)O)
o)

[5]

| EC Number | 213-343-8 |[2] |

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions,

including solvent selection for reactions and purification methods.

Table 2: Physicochemical Data for 2',5'-Dihydroxypropiophenone
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Property Value Source(s)

Light yellow solid /

Appearance Yellowish-green needle- [61[7]
like crystals

Melting Point 96 - 100 °C [3][6]

Boiling Point No data available [6]

| Solubility | Soluble in alcohol; Insoluble in ether and benzene; Almost insoluble in cold water. |

[711

Section 2: Synthesis of 2',5'-
Dihydroxypropiophenone

The synthesis of hydroxyarylketones is a cornerstone of medicinal chemistry, and 2',5'-
dihydroxypropiophenone is no exception. The most prominent and industrially relevant
method for its preparation is the Fries rearrangement.[3]

Core Concept: The Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl
ketone through the action of a Lewis acid catalyst.[8][9] The reaction involves the migration of
the acyl group from the phenolic oxygen to the aromatic ring.

Mechanism Insight: The reaction is initiated by the coordination of a Lewis acid (e.g., AlCls3) to
the carbonyl oxygen of the ester, making the acyl group a more potent electrophile. This
complex can then dissociate to form a highly reactive acylium ion.[9] The acylium ion
subsequently attacks the electron-rich aromatic ring via electrophilic aromatic substitution. The
substitution is ortho and para selective relative to the hydroxyl group. The regioselectivity can
often be controlled by reaction temperature; lower temperatures tend to favor the para product
(thermodynamic control), while higher temperatures favor the ortho product (kinetic control),
which is stabilized by forming a bidentate complex with the Lewis acid.[8]
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Figure 2: General mechanism of the Fries Rearrangement.

Detailed Experimental Protocol

This protocol describes the synthesis of 2',5'-dihydroxypropiophenone from hydroquinone,
adapted from established procedures for similar hydroxyacetophenones.[10][11][12] The
process is a two-step, one-pot synthesis involving esterification followed by the Fries
rearrangement.

Step 1: Esterification of Hydroquinone

 In a round-bottom flask equipped with a reflux condenser and a drying tube, combine
hydroguinone (1 mole equivalent) and propionic anhydride (2.2 mole equivalents).

e Add a catalytic amount of a strong acid (e.qg., sulfuric acid) or a Lewis acid.
» Heat the mixture gently (e.g., 100 °C) with stirring for 2-4 hours.

» Monitor the reaction by Thin Layer Chromatography (TLC) until the hydroquinone is fully
consumed.

« Allow the mixture to cool. The intermediate, hydroquinone dipropionate, is typically used
directly in the next step without purification.

Step 2: Fries Rearrangement

» To the crude hydroquinone dipropionate, add a suitable solvent (e.g., nitrobenzene or 1,2-
dichloroethane).
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Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AICls, ~3 mole
equivalents) in portions to control the initial exothermic reaction.

After the addition is complete, slowly heat the reaction mixture in an oil bath to 120-160 °C
for 2-3 hours.[11] The evolution of HCI gas should be observed (use a gas trap).

Monitor the reaction by TLC. The mixture will become a pasty, often colored mass.[11]
After completion, cool the flask to room temperature.

Perform hydrolysis by carefully and slowly adding the reaction mass to a mixture of crushed
ice and concentrated hydrochloric acid.

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash
thoroughly with cold water.

Recrystallize the crude product from a suitable solvent system (e.g., agueous ethanol or hot
water) to yield pure 2',5'-dihydroxypropiophenone.
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Figure 3: Workflow for the synthesis and purification of 2',5'-dihydroxypropiophenone.
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Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard

spectroscopic techniques are employed for the structural elucidation of 2',5'-

dihydroxypropiophenone.

Table 3: Predicted and Observed Spectroscopic Data

Technique

IH NMR

Expected/Observed
Features

- Aromatic protons (~6.8-
7.3 ppm).- Phenolic -OH
protons (broad singlets,
~9-12 ppm).- Methylene
protons (-CH2-) of the
propyl group (quartet, ~2.9
ppm).- Methyl protons (-
CH:) of the propyl group
(triplet, ~1.1 ppm).

Source(s)

[13][14][15] (by analogy)

13C NMR

- Carbonyl carbon (C=0) (~200
ppm).- Aromatic carbons
(~115-155 ppm).- Methylene
carbon (-CHz-) (~35 ppm).-
Methyl carbon (-CHs) (-8
ppm).

[2] (by analogy)

FT-IR (cm™1)

- Broad O-H stretch (~3200-
3500 cm~1).- Aromatic C-H
stretch (~3000-3100 cm~1).-
Carbonyl (C=0) stretch
(~1640-1660 cm~1).- Aromatic
C=C stretches (~1450-1600

cm™1).

[2][3][1€]

| Mass Spec. (El) | - Molecular lon (M*) at m/z = 166. |[3] |
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Note: NMR data are predicted based on the known spectra of the closely related compound
2',5'-dihydroxyacetophenone and general chemical shift principles.

Section 4: Key Applications and Biological
Significance

While primarily known as a synthetic intermediate, the structural motifs within 2',5'-
dihydroxypropiophenone suggest several high-value applications.

Intermediate in Pharmaceutical Synthesis

2',5'-Dihydroxypropiophenone serves as a key building block for more complex molecules.
For instance, it can undergo aldol condensation reactions with aromatic aldehydes to produce
2',5'-dihydroxychalcones. This class of compounds has been investigated for various
pharmacological activities, including significant cytotoxic effects against tumor cell lines,
highlighting its utility in developing potential antineoplastic agents.[17]

Structural Analog to a MALDI-MS Matrix

Matrix-Assisted Laser Desorption/lonization Mass Spectrometry (MALDI-MS) is a vital
analytical technique, especially in proteomics. The effectiveness of MALDI-MS relies on a
"matrix" compound that co-crystallizes with the analyte (e.g., a protein) and absorbs laser
energy, facilitating soft ionization.

2',5'-Dihydroxypropiophenone is a close structural analog of 2',5'-dihydroxyacetophenone
(DHAP), a widely used and highly effective MALDI matrix for the analysis of peptides, proteins,
and glycoproteins, particularly in the 8-100 kDa mass range.[18][19][20] The shared 2,5-
dihydroxyphenyl ketone scaffold is adept at absorbing UV laser energy (typically 337 nm from a
nitrogen laser) and promoting the necessary proton transfer for analyte ionization. The study of
2'.5'-dihydroxypropiophenone and its derivatives could lead to the development of novel
matrices with improved properties.
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Figure 4: The basic principle of MALDI-TOF Mass Spectrometry.

Potential Biological and Pharmacological Activity

The dihydroxyphenyl moiety is a well-known pharmacophore associated with antioxidant
properties. Research into structurally related compounds suggests potential bioactivity for 2',5'-

dihydroxypropiophenone itself:
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» Anti-inflammatory Effects: 2',5'-Dihydroxyacetophenone has been shown to inhibit the

production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-a and IL-6 by

blocking the ERK1/2 and NF-kB signaling pathways in macrophage cell lines.[7]

e Anti-melanogenic Activity: The same analog, isolated from natural sources, has

demonstrated the ability to inhibit melanin production, suggesting potential applications in

cosmetics and dermatology for treating hyperpigmentation.[15]

Given these findings, 2',5'-dihydroxypropiophenone is a strong candidate for screening in

anti-inflammatory, antioxidant, and dermatological assays.[21][22][23]

Section 5: Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical reagent. 2',5'-

Dihydroxypropiophenone possesses specific hazards that must be managed with

appropriate precautions.

Table 4: GHS Hazard and Precautionary Information

Precautionary

Hazard Class GHS Classification Source(s)
Statements
Category 4 (H302: P264: Wash skin
Acute Toxicity, Oral Harmful if thoroughly after [2][24]
swallowed) handling.
P280: Wear protective
) gloves. P302+P352:
Skin Category 2 (H315:
_ o L IF ON SKIN: Wash [2][24]
Corrosion/Irritation Causes skin irritation) )
with plenty of soap
and water.
P280: Wear eye
protection.
) Category 2 (H319:
Serious Eye ) P305+P351+P338: IF
o Causes serious eye ] [2][24]
Damage/Irritation IN EYES: Rinse

irritation)

cautiously with water

for several minutes.
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| Specific Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation) | P261:
Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |[2][24] |

Handling and Storage Recommendations:

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust.[24]

o Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,
safety glasses with side-shields, and chemical-resistant gloves (e.qg., nitrile).[6]

e Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away
from strong oxidizing agents and strong bases.

» Spills: In case of a spill, avoid generating dust. Sweep up the solid material using dry
cleanup procedures and place it in a suitable, labeled container for disposal.[24]

Conclusion

2',5'-Dihydroxypropiophenone (CAS 938-46-5) is a chemical of significant interest due to its
role as a synthetic precursor and its potential for novel applications. Its efficient synthesis via
the Fries rearrangement makes it readily accessible for research and development. The
structural similarity to established MALDI-MS matrices and the demonstrated biological
activities of its analogs position it as a promising candidate for further investigation in materials
science, analytical chemistry, and pharmacology. A thorough understanding of its properties,
synthesis, and safety, as outlined in this guide, is essential for any scientist looking to unlock its
full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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